FLT3/TrKA-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FLT3/TrKA-IN-1 is a potent dual kinase inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and tropomyosin receptor kinase A (TrKA). This compound has shown significant potential in the treatment of acute myeloid leukemia (AML) by inhibiting the activity of these kinases, which are often overexpressed or mutated in AML cells .
準備方法
Synthetic Routes and Reaction Conditions: FLT3/TrKA-IN-1 is synthesized through a series of chemical reactions involving benzimidazole-based structures. The synthesis typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Functionalization: The benzimidazole core is then functionalized with various substituents to enhance its inhibitory activity against FLT3 and TrKA. This step may involve reactions such as alkylation, acylation, or sulfonation.
Final Coupling: The final step involves coupling the functionalized benzimidazole with other molecular fragments to achieve the desired dual kinase inhibitory activity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: FLT3/TrKA-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at specific functional groups, altering the compound’s inhibitory activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can modify the substituents on the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified inhibitory activities against FLT3 and TrKA .
科学的研究の応用
FLT3/TrKA-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and structure-activity relationships.
Biology: Employed in cell-based assays to investigate the role of FLT3 and TrKA in cellular signaling pathways.
Medicine: Potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers with overexpression or mutations in FLT3 and TrKA.
Industry: Utilized in the development of new kinase inhibitors and as a reference compound in drug discovery programs
作用機序
FLT3/TrKA-IN-1 exerts its effects by binding to the active sites of FLT3 and TrKA, thereby inhibiting their kinase activities. This inhibition prevents the phosphorylation of downstream signaling molecules, such as ERK and STAT5, leading to the suppression of cellular proliferation and induction of apoptosis in cancer cells. The compound targets both wild-type and mutated forms of FLT3, making it effective against various AML subtypes .
類似化合物との比較
FLT3/TrKA-IN-1 is unique due to its dual inhibitory activity against both FLT3 and TrKA. Similar compounds include:
Quizartinib: A selective FLT3 inhibitor with high potency against FLT3-ITD mutations but limited activity against TrKA.
Gilteritinib: Another FLT3 inhibitor with broader activity against FLT3 mutations but no significant activity against TrKA.
Midostaurin: A multi-kinase inhibitor targeting FLT3, KIT, and PDGFR but with less specificity compared to this compound
This compound stands out due to its ability to target both FLT3 and TrKA, providing a broader therapeutic potential for AML treatment .
特性
分子式 |
C28H30N4O2 |
---|---|
分子量 |
454.6 g/mol |
IUPAC名 |
N-[4-[5-[4-(2-piperidin-1-ylethoxy)phenyl]benzimidazol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C28H30N4O2/c1-21(33)30-24-8-10-25(11-9-24)32-20-29-27-19-23(7-14-28(27)32)22-5-12-26(13-6-22)34-18-17-31-15-3-2-4-16-31/h5-14,19-20H,2-4,15-18H2,1H3,(H,30,33) |
InChIキー |
GAXVYKWKQSGVIF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C4=CC=C(C=C4)OCCN5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。